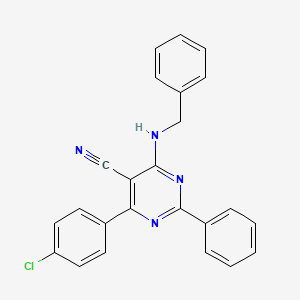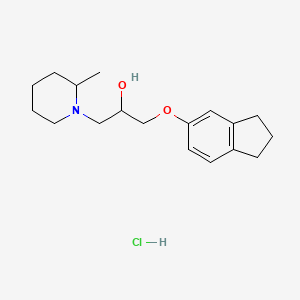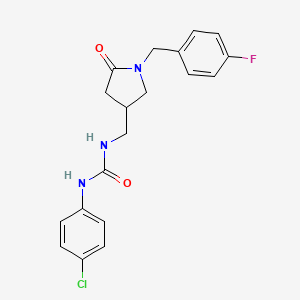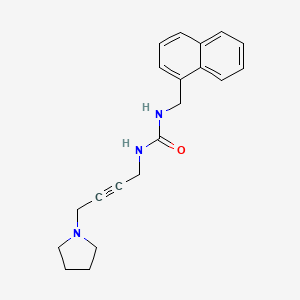
1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "NUCB-1" and has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of NUCB-1 is not fully understood. However, studies have suggested that NUCB-1 may act by inhibiting the activity of various enzymes, including protein kinases and phosphodiesterases. Additionally, NUCB-1 has been shown to have significant anti-inflammatory and analgesic properties.
Biochemical and physiological effects:
NUCB-1 has been shown to have significant effects on the biochemical and physiological processes in the body. Studies have suggested that NUCB-1 may act by inhibiting the activity of various enzymes, including protein kinases and phosphodiesterases. Additionally, NUCB-1 has been shown to have significant anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using NUCB-1 in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and analgesic properties, and its potential applications in drug discovery and medicinal chemistry. However, the limitations of using NUCB-1 in lab experiments include the complex synthesis process, the potential for toxicity, and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of NUCB-1. One potential direction is to further investigate its potential applications in drug discovery and medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of NUCB-1 and its effects on the body. Finally, studies are needed to investigate the potential for toxicity and side effects of NUCB-1.
Synthesis Methods
The synthesis of NUCB-1 involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of naphthalene with benzyl chloride to form 1-(naphthalen-1-yl)methanol. This intermediate is then reacted with pyrrolidine and but-2-yn-1-ol to form the final product, NUCB-1. The synthesis of this compound requires expertise in organic chemistry and is not recommended for inexperienced chemists.
Scientific Research Applications
NUCB-1 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of NUCB-1 is in the field of medicinal chemistry. Studies have shown that NUCB-1 has the potential to act as a potent inhibitor of various enzymes, including protein kinases and phosphodiesterases. Additionally, NUCB-1 has been shown to have significant anti-inflammatory and analgesic properties.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-12-3-4-13-23-14-5-6-15-23)22-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-2,7-11H,5-6,12-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQGOOIJFNIDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


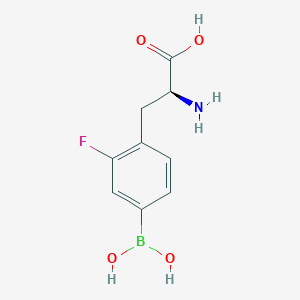
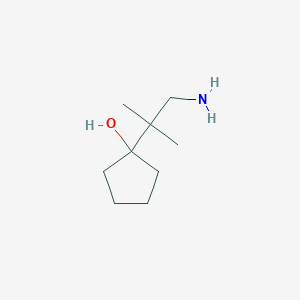
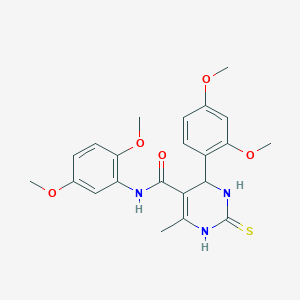
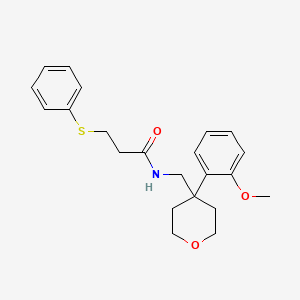
![2-[(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)
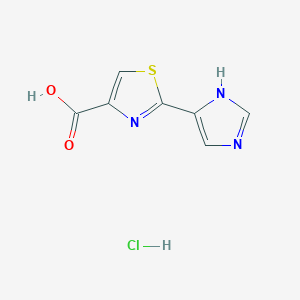
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine](/img/structure/B2909383.png)

![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)
![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)
